[4-(2-Cbz-aminoEthyl)phenyl]aceticacid
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Overview
Description
[4-(2-Cbz-aminoEthyl)phenyl]acetic acid: is a compound with the molecular formula C18H19NO4 and a molecular weight of 313.35 g/mol . This compound is characterized by the presence of a carboxybenzyl (Cbz) protecting group attached to an aminoethyl group, which is further connected to a phenylacetic acid moiety . The Cbz group is commonly used in organic synthesis to protect amines during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-(2-aminoethyl)phenylacetic acid with benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine . The reaction is carried out under mild conditions to ensure the selective protection of the amino group.
Industrial Production Methods: Industrial production of [4-(2-Cbz-aminoEthyl)phenyl]acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylacetic acid moiety, leading to the formation of .
Reduction: Reduction reactions can target the Cbz group, leading to the removal of the protecting group and the formation of the free amine.
Substitution: The compound can participate in substitution reactions, especially at the aromatic ring, where electrophilic substitution can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as or can be used under acidic conditions.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like or under controlled conditions.
Major Products:
Oxidation: Formation of derivatives.
Reduction: Formation of .
Substitution: Introduction of various substituents such as or on the aromatic ring.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of peptides and pharmaceutical compounds due to its protected amine group .
Biology:
- Employed in the study of enzyme-substrate interactions and protein-ligand binding due to its structural similarity to natural amino acids .
Medicine:
- Investigated for its potential use in the development of drug delivery systems and prodrugs where the Cbz group can be selectively removed under physiological conditions .
Industry:
Mechanism of Action
The mechanism of action of [4-(2-Cbz-aminoEthyl)phenyl]acetic acid primarily involves the protection and deprotection of the amino group. The Cbz group serves as a protecting group that can be selectively removed under specific conditions, allowing for the controlled release of the free amine . This property is particularly useful in peptide synthesis and drug development , where selective protection and deprotection are crucial .
Comparison with Similar Compounds
[4-(2-Boc-aminoEthyl)phenyl]acetic acid: Similar structure but with a protecting group instead of Cbz.
[4-(2-Fmoc-aminoEthyl)phenyl]acetic acid: Contains an protecting group.
[4-(2-Ac-aminoEthyl)phenyl]acetic acid: Features an protecting group.
Uniqueness:
- The Cbz group in [4-(2-Cbz-aminoEthyl)phenyl]acetic acid offers mild deprotection conditions using catalytic hydrogenation , which is advantageous in multi-step synthesis .
- The compound’s structural similarity to natural amino acids makes it a valuable intermediate in biochemical studies and pharmaceutical applications .
Properties
Molecular Formula |
C18H19NO4 |
---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
2-[4-(2-amino-3-oxo-3-phenylmethoxypropyl)phenyl]acetic acid |
InChI |
InChI=1S/C18H19NO4/c19-16(18(22)23-12-15-4-2-1-3-5-15)10-13-6-8-14(9-7-13)11-17(20)21/h1-9,16H,10-12,19H2,(H,20,21) |
InChI Key |
WHIFKDHRRQLKIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)CC(=O)O)N |
Origin of Product |
United States |
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